Glucoraphasatin potassium salt
Description
Historical Perspectives and Discovery within Glucosinolate Research
The scientific investigation of glucosinolates, the class of compounds to which glucoraphasatin belongs, has a history extending over a century nih.gov. These secondary metabolites, found almost exclusively in plants of the order Brassicales, are responsible for the pungent and often bitter flavors of vegetables like mustard, cabbage, and horseradish acs.org. While the broader class of glucosinolates was known for decades, the specific identification and characterization of its numerous individual members has been a gradual process.
Glucoraphasatin, also known as 4-methylthio-3-butenyl glucosinolate, was formally isolated and identified from radish roots (Raphanus sativus L.) in research published in 1992 acs.org. It is considered an atypical glucosinolate due to its unique structure, featuring a double bond between the third and fourth carbon of its side chain, and its relatively limited presence across the Brassicaceae family, being found predominantly in the Raphanus genus nih.govresearchgate.net.
By 2010, enough research had accumulated for a comprehensive review by Montaut and colleagues, which summarized the existing knowledge on its chemistry, natural occurrence, and biological properties nih.gov. A significant breakthrough in understanding its biosynthesis came in 2017 when researchers led by Kakizaki identified the specific enzyme responsible for its creation: GLUCORAPHASATIN SYNTHASE 1 (GRS1) oup.comresearchgate.net. This discovery clarified the precise metabolic step that distinguishes glucoraphasatin from its precursor, glucoerucin (B1204559) oup.com.
Position of Glucoraphasatin as an Aliphatic Glucosinolate in Academic Contexts
Glucosinolates are categorized into three main groups based on the amino acid precursor from which they are derived: aliphatic, aromatic, and indolic nih.govmdpi.com. Glucoraphasatin is firmly classified as an aliphatic glucosinolate, meaning it is biosynthesized from the amino acid methionine oup.comdntb.gov.ua. It is the predominant glucosinolate in radish roots, in some Japanese cultivars accounting for over 90% of the total glucosinolate content oup.com. This contrasts with other well-known glucosinolates, such as glucoraphanin (B191350) in broccoli or glucoerucin in cabbage oup.commdpi.comnih.gov.
The biosynthesis of glucoraphasatin is a key area of academic interest. Its immediate precursor is another aliphatic glucosinolate, glucoerucin (4-methylthiobutyl glucosinolate) oup.comnih.gov. The defining step in its formation is a desaturation reaction that introduces a double bond into the side chain of glucoerucin oup.comnih.gov. This conversion is catalyzed by the enzyme GLUCORAPHASATIN SYNTHASE 1 (GRS1), a 2-oxoglutarate-dependent dioxygenase researchgate.netfrontiersin.orgfrontiersin.org. The presence and activity of the GRS1 gene are thus critical determinants of whether a plant accumulates glucoraphasatin or its precursor, glucoerucin nih.govfrontiersin.org. When the plant tissue is damaged, glucoraphasatin is hydrolyzed by the enzyme myrosinase into 4-methylthio-3-butenyl isothiocyanate, the compound largely responsible for the characteristic pungent flavor of fresh radish mdpi.comnih.gov.
Significance of Glucoraphasatin Potassium Salt as a Research Standard
In scientific research, particularly in analytical chemistry and biology, the availability of pure, stable reference compounds is essential for obtaining accurate and reproducible results nih.govcore.ac.uk. Glucoraphasatin is commercially produced and sold as its potassium salt for this purpose oup.comnih.gov. Glucosinolates are anionic, and the formation of a potassium salt provides a stable, solid form suitable for laboratory use and long-term storage nih.govredalyc.org.
As a research standard, this compound serves several critical functions:
Analytical Quantification: It is used as a certified reference material in analytical techniques like High-Performance Liquid Chromatography (HPLC) oup.commdpi.comnih.gov. This allows researchers to accurately identify and quantify the amount of glucoraphasatin in plant tissues, food products, and dietary supplements oup.commdpi.com.
Method Validation: The standard is crucial for validating the accuracy and precision of analytical methods developed for detecting and measuring glucosinolates.
Biological and Pharmacological Research: Purified this compound enables controlled experiments to investigate its biological activities and those of its hydrolysis products oup.com. These studies explore its effects on cellular processes, such as inflammation, oxidative stress, and metabolic regulation, without the confounding presence of other plant compounds oup.com.
These reference standards are designated strictly for laboratory research and quality control purposes and are not intended for human or veterinary use oup.comcore.ac.uk.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 245550-64-5 | oup.com |
| Chemical Formula | C₁₂H₂₀KNO₉S₃ | |
| Molecular Weight | 457.58 g/mol | |
| IUPAC Name | potassium;[(E)-[(E)-5-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate (B86663) | oup.com |
| Synonym | 4-Methylthio-3-butenylglucosinolate potassium salt | redalyc.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H20KNO9S3 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
potassium;[(E)-[(E)-5-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate |
InChI |
InChI=1S/C12H21NO9S3.K/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12;/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,18,19,20);/q;+1/p-1/b5-3+,13-8+;/t7-,9-,10+,11-,12+;/m1./s1 |
InChI Key |
QCWTWIUVGNZTPK-MLLYWLLRSA-M |
Isomeric SMILES |
CS/C=C/CC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CSC=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
Occurrence and Distribution in Botanical Systems
Primary Plant Species and Varieties as Research Sources, notably Raphanus sativus
Glucoraphasatin is predominantly and characteristically found in plants of the Raphanus genus, with the common radish (Raphanus sativus L.) being the most significant source. redalyc.orgnih.gov Research has established that glucoraphasatin is the most abundant glucosinolate in radish, often accounting for a very high percentage of the total glucosinolate content. dntb.gov.uaflvc.org While present in various cruciferous vegetables, its concentration in radish is exceptionally high, making it the primary model organism for studying this particular compound. nih.gov
Quantitative Analysis of Glucoraphasatin in Different Plant Organs and Tissues
The concentration of glucoraphasatin varies significantly among different organs and tissues of the radish plant. Studies have shown that the levels are generally higher in the skin compared to the flesh of the radish root. In some cultivars, the amount of glucoraphasatin in the skin can be approximately three times higher than in the flesh. cropj.com Analysis of different plant parts reveals that both roots and leaves contain glucoraphasatin, with the taproot being a primary storage organ for this compound. dntb.gov.uaresearchgate.net
Table 1: Glucoraphasatin Content in Different Tissues of Raphanus sativus Cultivars (μmol/g DW)
| Cultivar | Skin | Flesh |
|---|---|---|
| Seo Ho | 155.62 | 59.68 |
| Man Tang Hong | 53.58 | 16.51 |
| Hong Feng No. 1 | 116.0 | 55.14 |
Data sourced from Kim et al. (2015) cropj.com
Genetic and Cultivar-Dependent Variations in Glucoraphasatin Content
The genetic makeup of a plant is a primary determinant of its glucosinolate profile and content. researchgate.net Significant variations in glucoraphasatin levels have been observed among different radish cultivars. cropj.com For instance, a study of 59 radish accessions demonstrated a wide range of glucoraphasatin concentrations, highlighting the genetic diversity within the species. flvc.org This inherent variability among cultivars is a critical factor for researchers and breeders interested in the specific chemical composition of radish varieties.
Table 2: Glucoraphasatin Content in Roots of Different Raphanus sativus Accessions (µmol·g⁻¹ dry weight)
| Accession | Glucoraphasatin Content |
|---|---|
| RA157-74 | High |
| IT119238-8 | High |
| RA166-77 | Moderate |
| IT119273-1 | Low |
| IT119273-8 | Low |
Data from a study analyzing 59 radish accessions, highlighting the range of glucoraphasatin content. Specific values for all accessions are extensive and can be found in the source publication. flvc.org
Environmental and Agronomic Factors Modulating Glucoraphasatin Accumulation in Plants
Nutrient availability, particularly sulfur, plays a crucial role in the biosynthesis of glucosinolates, which are sulfur-containing compounds. nih.gov Increased sulfur supply has been shown to lead to higher levels of total glucosinolates, including glucoraphasatin, in Brassica species. mdpi.com For radish, it has been determined that an adequate supply of sulfur is effective in increasing glucoraphasatin concentrations. researchgate.net
Plants respond to abiotic stresses by altering their metabolism, which can lead to changes in the accumulation of secondary metabolites like glucosinolates. nih.gov
Salt Stress: Salinity can significantly affect the physiology and development of plants. Studies on radish have shown that salt stress can lead to a decrease in the concentration of aliphatic glucosinolates, including glucoraphasatin, in both the roots and the aerial parts of the plant. The extent of this reduction can be dependent on the concentration of the salt.
Table 3: Effect of NaCl Concentration on Aliphatic Glucosinolate Content in Red Radish (mg/g D.W.)
| NaCl Concentration | Aerial Part | Roots |
|---|---|---|
| 0 mM (Control) | ~1.8 | ~2.7 |
| 40 mM | ~1.25 | ~1.2 |
| 80 mM | ~1.25 | ~1.1 |
| 120 mM | ~1.25 | ~1.1 |
Approximate values derived from graphical data in a study on red radish crops under salinity stress.
Temperature: Temperature is a critical environmental factor that can modify glucosinolate composition. mdpi.com While research on the direct effect of temperature on glucoraphasatin is ongoing, studies on related Brassica species suggest that temperature fluctuations can influence the accumulation of aliphatic glucosinolates. Higher temperatures can also affect the activity of myrosinase, the enzyme responsible for hydrolyzing glucosinolates, which could indirectly impact the measured levels of the parent compound.
Phytohormones are signaling molecules that regulate various aspects of plant growth, development, and response to stress. The application of certain phytohormones, such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), has been shown to elicit defense responses in plants and increase the accumulation of secondary metabolites, including glucosinolates. researchgate.net In radish, treatment with these phytohormones can lead to a significant increase in the concentration of dehydroerucin (glucoraphasatin).
Table 4: Percentage Increase in Dehydroerucin (Glucoraphasatin) Content in Red Radish Following Phytohormone Treatment
| Treatment | Plant Part | Percentage Increase |
|---|---|---|
| Salicylic Acid (SA) | Edible Part | up to 130% |
| Methyl Jasmonate (MeJA) | Aerial Part | up to 140% |
| SA + MeJA | Aerial Part | up to 180% |
Data sourced from a study on glucosinolate-enriched red radish. researchgate.net
Biosynthesis and Metabolic Pathways of Glucoraphasatin in Plants
Precursor Amino Acid Derivation and Chain Elongation Pathways
The biosynthesis of glucoraphasatin, like other aliphatic glucosinolates, begins with the amino acid methionine. nih.govmdpi.com This initial phase involves the iterative extension of methionine's side chain, with each cycle adding a single methylene (B1212753) group (-CH2-). researchgate.net This process is critical for generating the carbon backbone that will later be modified to form the final glucoraphasatin structure. The chain elongation cycle occurs primarily within the chloroplast and consists of a series of enzymatic reactions. mdpi.com
The cycle is initiated by the deamination of methionine into its corresponding 2-oxo acid, a reaction catalyzed by branched-chain amino acid aminotransferase 4 (BCAT4). mdpi.commdpi.com The resulting 2-oxo acid is then transported into the chloroplast, where it undergoes a three-step cycle. mdpi.com This cycle involves condensation with acetyl-CoA by methylthioalkylmalate synthases (MAMs), followed by isomerization and finally, oxidative decarboxylation, which yields a 2-oxo acid that is one methylene group longer. researchgate.netmdpi.com The elongated 2-oxo acid can then either undergo another round of elongation or be transaminated to form an elongated amino acid, which then proceeds to the next stage of biosynthesis. mdpi.com
| Enzyme | Abbreviation | Function |
|---|---|---|
| Branched-chain amino acid aminotransferase 4 | BCAT4 | Catalyzes the initial deamination of methionine to a 2-oxo acid. mdpi.commdpi.com |
| Methylthioalkylmalate synthase | MAM | Catalyzes the condensation of the 2-oxo acid with acetyl-CoA. mdpi.comresearchgate.net |
| Isopropylmalate isomerase | IPMI | Performs the isomerization step in the elongation cycle. researchgate.net |
| Isopropylmalate dehydrogenase | IPMDH | Conducts the final oxidative decarboxylation to yield the chain-elongated 2-oxo acid. researchgate.net |
| Bile acid transporter 5 | BAT5 | Potentially transports 2-oxo acids into the chloroplast for the elongation cycle. mdpi.com |
Enzymatic Steps in the Core Glucosinolate Structure Formation
Following side-chain elongation, the modified amino acid is converted into the characteristic core glucosinolate structure. nih.gov This multi-step process is shared among aliphatic, aromatic, and indolic glucosinolates and occurs in the cytosol. mdpi.comnih.gov
The first step is the conversion of the chain-elongated methionine derivative into an aldoxime. nih.gov This reaction is catalyzed by cytochrome P450 monooxygenases of the CYP79 family; specifically, CYP79F1 is responsible for this conversion in the aliphatic pathway. nih.govnih.gov The resulting aldoxime is then converted by another cytochrome P450, CYP83A1, and subsequently conjugated to a sulfur donor. nih.gov The intermediate is then cleaved by a C-S lyase, SUR1, to form a thiohydroximate. nih.govmdpi.com
The thiohydroximate then undergoes S-glycosylation, where a glucose molecule is attached, a reaction catalyzed by UDP-glucose:thiohydroximic acid S-glucosyltransferases (UGT74s). nih.gov The final step in forming the core structure is sulfation, carried out by sulfotransferases (SOTs), which transfer a sulfate (B86663) group to the desulfoglucosinolate, completing the core structure. nih.govnih.gov
| Enzyme Family | Specific Enzyme Example | Function in Pathway |
|---|---|---|
| Cytochrome P450 | CYP79F1 | Converts the elongated amino acid to an aldoxime. nih.govnih.gov |
| Cytochrome P450 | CYP83A1 | Converts the aldoxime to an intermediate for sulfur conjugation. nih.gov |
| C-S Lyase | SUR1 | Cleaves the S-alkyl-thiohydroximate to yield a thiohydroximate. nih.govmdpi.com |
| Glucosyltransferase | UGT74C1 | Adds a glucose moiety to the thiohydroximate to form a desulfoglucosinolate. nih.gov |
| Sulfotransferase | SOT17/SOT18 | Adds a sulfate group to complete the core glucosinolate structure. nih.gov |
Specific Side Chain Modifications Leading to Glucoraphasatin
The structural feature that distinguishes glucoraphasatin from other aliphatic glucosinolates is the double bond in its side chain (4-methylthio-3-butenyl). oup.comnih.gov This specific modification is the final key step in its biosynthesis. Research has shown that glucoraphasatin is synthesized from its immediate precursor, glucoerucin (B1204559) (4-methylthiobutyl glucosinolate). oup.comnih.gov The conversion involves the desaturation of glucoerucin's side chain, creating a double bond between the third and fourth carbon. oup.comnih.gov
This critical reaction is catalyzed by a specific enzyme identified in radish as GLUCORAPHASATIN SYNTHASE 1 (GRS1). nih.govresearchgate.net GRS1 is a 2-oxoglutarate-dependent dioxygenase (2-ODD). nih.govresearchgate.net In radish mutants that lack a functional GRS1 gene, glucoraphasatin is absent, and its precursor, glucoerucin, accumulates to high levels. nih.gov Conversely, when the GRS1 gene is overexpressed in Arabidopsis thaliana, a plant that does not naturally produce glucoraphasatin, the transgenic plants accumulate it. nih.govresearchgate.net This demonstrates that GRS1 is the key enzyme responsible for the final side chain modification that produces glucoraphasatin. nih.gov
Molecular Mechanisms and Genetic Regulation of Glucoraphasatin Biosynthesis
The biosynthesis of glucoraphasatin is tightly controlled at the genetic level, involving specific biosynthesis genes and a network of transcription factors that regulate their expression.
The gene central to glucoraphasatin formation, GLUCORAPHASATIN SYNTHASE 1 (GRS1), was identified through map-based cloning using radish mutants that could not synthesize the compound. nih.gov Genetic analysis revealed that the absence of glucoraphasatin is controlled by a single recessive gene, which was identified as GRS1. oup.comnih.gov The gene encodes a 2-oxoglutarate-dependent dioxygenase, which is responsible for the desaturation of the glucoerucin side chain. nih.govfrontiersin.org Radish mutants with a non-functional grs1 allele show a metabolic shift, accumulating high levels of glucoerucin instead of glucoraphasatin. nih.govfrontiersin.org The GRS1 gene is predominantly expressed in the leaves of the radish plant, and studies involving grafting experiments have shown a leaf-to-root transport system for the synthesized glucoraphasatin. nih.govnih.gov
The regulation of the entire aliphatic glucosinolate pathway, including glucoraphasatin synthesis, is controlled by a family of R2R3-MYB transcription factors. mdpi.comfrontiersin.org In Arabidopsis, MYB28, MYB29, and MYB76 are established as positive regulators of the genes involved in this pathway. frontiersin.orgresearchgate.net
In radish, research has specifically implicated these transcription factors in controlling glucoraphasatin levels. One study involving 59 radish accessions found that the expression of 13 aliphatic glucosinolate biosynthesis genes, including those for chain elongation and core structure formation, was regulated by a transcription factor at the MYB29 locus (identified as RSG00789). mdpi.comnih.gov In radish roots with high glucoraphasatin content, the expression of this MYB29 gene was significantly higher, suggesting it plays an important role in inducing the pathway. mdpi.com Another comparative transcriptome study suggested that RsMYB28 is positively correlated with glucoraphasatin content and likely regulates key biosynthesis genes. mdpi.com While MYB28 is often considered the master regulator and MYB29 plays a more accessory role, their combined action is crucial for the robust production of aliphatic glucosinolates. mdpi.comnih.gov
Transcriptome analyses, particularly comparative studies between high- and low-glucosinolate radish genotypes, have provided significant insights into the genetic regulation of glucoraphasatin biosynthesis. mdpi.commdpi.com By employing RNA-sequencing (RNA-seq), researchers have identified numerous differentially expressed genes (DEGs) related to the glucosinolate metabolic pathway. mdpi.com
These studies have confirmed the coordinated upregulation of the entire aliphatic glucosinolate pathway in high-glucoraphasatin radish lines. mdpi.commdpi.com Key genes identified as being significantly more expressed in high-content genotypes include RsBCAT4, RsMAM1, RsCYP79F1, RsSUR1, RsUGT74C1, and the specific gene RsGRS1. mdpi.commdpi.com Co-expression network analysis revealed that the expression levels of these biosynthesis genes were positively correlated with the expression of transcription factors like RsMYB28 and RsMYB29. mdpi.commdpi.com For example, one transcriptome analysis of 59 radish accessions identified 13 aliphatic glucosinolate biosynthesis genes that were regulated by the MYB29 gene (RSG00789). mdpi.com Such transcriptomic data provides a comprehensive view of the gene expression profile underlying glucoraphasatin production and highlights the key regulatory hubs controlling its accumulation. mdpi.comnih.gov
| Gene Identifier (Example) | Homolog of | Proposed Function in Pathway | Regulatory Transcription Factor (Example) |
|---|---|---|---|
| RSG13682 | BCAT4 | Side-chain elongation (Deamination) mdpi.com | MYB29 (RSG00789) mdpi.comnih.gov |
| RSG13852 | MAM1 | Side-chain elongation (Condensation) mdpi.com | |
| - | CYP79F1 | Core structure formation (Aldoxime synthesis) mdpi.com | |
| RSG02297 | GRS1 | Specific side-chain modification (Desaturation) mdpi.comnih.gov | |
| - | RsMYB28 | Positive regulation of biosynthesis genes mdpi.com | - |
Enzymatic Transformations and Biochemical Fate in Plant Systems and in Vitro Models
Myrosinase-Mediated Hydrolysis of Glucoraphasatin
Glucoraphasatin, like other glucosinolates, is chemically stable within intact plant cells. It is physically separated from the enzyme myrosinase (β-thioglucosidase). When plant tissues are damaged, for instance by chewing or cutting, this compartmentalization is disrupted, allowing myrosinase to come into contact with glucoraphasatin and initiate hydrolysis. nih.govfrontiersin.org
The enzymatic reaction involves the cleavage of the β-thioglucoside bond in the glucoraphasatin molecule. google.com This process releases a glucose molecule and an unstable aglycone intermediate, thiohydroximate-O-sulfate. frontiersin.orggoogle.comnih.gov This aglycone then undergoes a spontaneous chemical rearrangement, known as the Lossen rearrangement, to form various breakdown products, most notably isothiocyanates. nih.govresearchgate.net The entire process is a crucial defense mechanism for the plant against herbivores and pathogens. frontiersin.orgnih.gov
Characterization of Hydrolysis Products (e.g., Raphasatin Isothiocyanate)
The primary and most studied hydrolysis product of glucoraphasatin is 4-methylsulfanyl-3-butenyl isothiocyanate, commonly known as raphasatin. nih.govresearchgate.net This compound is largely responsible for the characteristic pungent flavor of radishes, where glucoraphasatin is a predominant glucosinolate. researchgate.net
Raphasatin is characterized as a hydrophobic and highly unstable compound, particularly in aqueous or methanolic solutions. nih.govresearchgate.net Its instability means that it can be generated and simultaneously degraded during hydrolysis in aqueous environments. nih.govresearchgate.net Under certain conditions, the hydrolysis of glucosinolates can also yield other products, such as nitriles. The formation of these alternative products is influenced by several factors present during the reaction. nih.govnih.govnih.gov
Table 1: Primary Hydrolysis Product of Glucoraphasatin
| Precursor | Enzyme | Primary Hydrolysis Product | Chemical Name | Key Characteristics |
|---|
Factors Influencing Glucoraphasatin Hydrolysis Product Profile (e.g., pH, Ascorbate, Epithiospecifier Proteins)
The profile of compounds produced from glucoraphasatin hydrolysis is not fixed and can be significantly altered by various biochemical and physical factors. nih.govnih.gov These factors influence the enzymatic activity of myrosinase and the fate of the unstable aglycone intermediate.
pH: The pH of the reaction environment has a profound impact on the hydrolysis outcome. nih.gov While myrosinase is active over a pH range of 4 to 7, the structure of the final product is pH-dependent. researchgate.net At a neutral pH, the Lossen rearrangement is favored, leading to the formation of isothiocyanates like raphasatin. researchgate.net However, changes toward more acidic or basic conditions can alter the product ratio, with studies on other glucosinolates showing that adjusting pH to acidic (e.g., pH 4) or basic (e.g., pH 8) levels can significantly increase isothiocyanate formation compared to the plant's endogenous pH. researchgate.netnih.gov
Ascorbate (Vitamin C): Ascorbic acid acts as a co-factor for myrosinase, enhancing its enzymatic activity. nih.govnih.gov Its presence can promote the hydrolysis of glucosinolates, potentially leading to a higher yield of isothiocyanates. researchgate.net
Epithiospecifier Proteins (ESP): These are non-catalytic proteins that can bind to the aglycone intermediate during hydrolysis. nih.govdpi.qld.gov.au In the presence of ESP, the reaction is directed away from isothiocyanate formation and toward the production of nitriles. nih.govuq.edu.au For the related glucosinolate glucoraphanin (B191350), the presence of ESP leads to the formation of sulforaphane (B1684495) nitrile, a compound with significantly less biological activity than the isothiocyanate sulforaphane. nih.govnih.gov ESP activity is heat-sensitive; heating broccoli to 60°C has been shown to decrease ESP activity, thereby increasing the formation of sulforaphane. nih.gov
| Epithiospecifier Proteins (ESP) | Diverts the reaction pathway | Promotes the formation of nitriles at the expense of isothiocyanates. nih.govdpi.qld.gov.au |
Interconversion with Related Glucosinolates (e.g., Glucoraphenin)
In plant systems, particularly in radish (Raphanus sativus), glucoraphasatin exists in a metabolic relationship with another glucosinolate, glucoraphenin (B1237682) (4-methylsulfinyl-3-butenyl glucosinolate). nih.govnih.govresearchgate.net Glucoraphenin is the S-oxygenated derivative of glucoraphasatin. nih.gov
The biosynthesis of these compounds is linked. Evidence suggests that glucoraphasatin is a direct precursor to glucoraphenin. mdpi.comresearchgate.net This conversion is mediated by a class of enzymes known as flavin-monooxygenase glucosinolate S-oxygenases (FMOs). mdpi.com Studies on mutant plants deficient in glucoraphasatin synthesis have shown they also completely lack glucoraphenin, supporting the precursor-product relationship. nih.gov The hydrolysis of glucoraphenin, in turn, produces its own corresponding isothiocyanate, sulforaphene (B1682523). nih.govmdpi.com This metabolic link highlights a pathway within the plant where the chemical structure of glucosinolates is modified, leading to a diversity of potential breakdown products.
Advanced Analytical Methodologies in Glucoraphasatin Research
Extraction and Isolation Techniques for Research Purposes
The initial and most critical step in glucoraphasatin research is its efficient extraction and isolation from plant material, typically radish seeds or roots, which are rich sources. nih.govresearchgate.net The goal is to obtain a high-purity extract for subsequent analysis and characterization.
The extraction of glucoraphasatin, like other glucosinolates, is heavily influenced by the choice of solvent, temperature, and extraction time. Optimization of these parameters is crucial for maximizing yield while preventing enzymatic degradation by myrosinase, which is released upon tissue disruption. nih.govnih.gov High temperatures are typically employed to deactivate this enzyme. nih.govmdpi.commdpi.com
Methanol (B129727) and ethanol (B145695), in varying aqueous concentrations, are the most commonly used solvents. Research has explored different conditions to enhance extraction efficiency. For instance, studies on glucosinolates from radish have utilized 70% methanol at 70°C for 5 minutes, while others have used 100% methanol at 83°C for 20 minutes for an initial extraction, followed by a second extraction with 70% methanol. mdpi.commdpi.com Another approach for radish seeds involved using 60% ethanol at 70°C for 30 minutes. nih.gov The use of ultrasound-assisted extraction (UAE) has also been optimized, with one study on a related Brassicaceae vegetable finding optimal conditions to be 42% ethanol at 43°C for 30 minutes. mdpi.com These varied methodologies highlight the importance of tailoring the extraction protocol to the specific plant material and research objective.
Table 1: Comparison of Optimized Solvent-Based Extraction Methods for Glucosinolates
| Plant Source | Extraction Method | Solvent System | Temperature | Time | Reference |
|---|---|---|---|---|---|
| Radish | Conventional | 70% (v/v) Methanol | 70°C | 5 min | mdpi.com |
| Radish Taproot | Conventional | 100% Methanol, then 70% Methanol | 83°C | 20 min | mdpi.com |
| Radish Seed | Conventional | 60% Ethanol | 70°C | 30 min | nih.gov |
| Cauliflower | Ultrasound-Assisted Extraction (UAE) | 42% Ethanol | 43°C | 30 min | mdpi.com |
| N. benthamiana leaves | Conventional | 80% Methanol / 20% Water | Not specified | 20 min (bead beating) | escholarship.org |
Following crude extraction, various chromatographic techniques are employed to purify glucoraphasatin, separating it from other co-extracted compounds like sugars, proteins, and other secondary metabolites.
Ion-exchange chromatography is a cornerstone technique for purifying glucosinolates, which are anionic due to their sulfate (B86663) group. nih.govnih.gov DEAE-Sephadex (diethylaminoethyl-Sephadex) is a weak anion-exchange resin commonly used for this purpose. avantorsciences.comsunresinlifesciences.combio-rad.com The positively charged DEAE functional groups on the stationary phase reversibly bind the negatively charged glucoraphasatin molecules. harvardapparatus.com
In a typical procedure, the crude plant extract is passed through a column packed with DEAE-Sephadex A-25. mdpi.commdpi.com The glucoraphasatin is retained on the column, while neutral and positively charged impurities are washed away. The purified glucosinolates can then be eluted from the column. For analytical purposes, an on-column desulfation step using a sulfatase enzyme is often performed before elution to yield desulfo-glucosinolates, which are more amenable to analysis by reverse-phase HPLC. nih.govmdpi.commdpi.com
Countercurrent chromatography (CCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, minimizing the risk of irreversible adsorption of the analyte. news-medical.netnih.gov This technique separates compounds based on their differential partitioning between two immiscible liquid phases. news-medical.netchromatographyonline.com High-Speed Counter-Current Chromatography (HSCCC) and Slow Rotary Countercurrent Chromatography are variations of this method that have been successfully applied to the purification of glucosinolates. researchgate.netnih.gov
For the preparative scale purification of glucosinolates, researchers have developed high-salt, polar solvent systems. One such system, composed of 1-propanol-acetonitrile-saturated aqueous ammonium (B1175870) sulfate-water, has proven effective for separating various glucosinolates, yielding high-purity compounds. nih.gov This method is particularly valuable for obtaining large quantities of pure glucoraphasatin for use as a reference standard or for biological activity studies.
Following purification steps that may introduce high concentrations of salt (e.g., elution from an ion-exchange column), a desalting and concentration step is often necessary. Nanofiltration is a pressure-driven membrane separation process that has emerged as an effective method for this purpose. dtu.dk It functions based on both size exclusion and electrostatic interactions (Donnan effect), allowing for the separation of low molecular weight organic solutes like glucoraphasatin from inorganic salts. dtu.dkmdpi.com
In the context of glucosinolate purification, nanofiltration membranes (such as the NF270) have been used to efficiently remove salts like potassium chloride (KCl) from the purified fraction. researchgate.net One study demonstrated a 99.5% removal of KCl while achieving a high recovery (89.0%) and purity (91.5%) of the target glucosinolate. researchgate.net This technique serves as a low-cost and efficient alternative to precipitation methods for desalting and concentrating the final product. researchgate.net
Chromatographic Purification Strategies
Qualitative and Quantitative Analysis Techniques for Glucoraphasatin
Accurate identification and quantification of glucoraphasatin are essential for understanding its biosynthesis, stability, and biological significance. A range of analytical techniques are utilized, with High-Performance Liquid Chromatography (HPLC) being the most prevalent.
The most common approach involves the analysis of desulfated glucosinolates by reverse-phase HPLC with ultraviolet (UV) or photodiode array (PDA) detection. nih.gov Quantification is typically achieved by using an external standard, such as sinigrin, and applying established relative response factors. nih.govmdpi.com
More advanced techniques offer higher sensitivity and specificity. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) allows for the direct analysis of intact glucosinolates, providing excellent separation efficiency, low detection limits, and rapid analysis times. nih.govdntb.gov.ua This method enables the simultaneous quantification of multiple glucosinolates in a single run. Other methods, such as HPLC with an evaporative light-scattering detector (ELSD) and micellar electrokinetic capillary chromatography (MEKC), have also been developed for the analysis of glucosinolates. nih.govutas.edu.au For qualitative identification, Gas Chromatography-Mass Spectrometry (GC-MS) of the breakdown products of glucosinolates can also be employed. cabidigitallibrary.org
Table 2: Key Analytical Techniques for Glucoraphasatin Analysis
| Technique | Analyte Form | Detection Method | Key Advantages | Reference |
|---|---|---|---|---|
| HPLC | Desulfated | UV / PDA | Robust, well-established, quantitative | nih.gov |
| UHPLC-MS/MS | Intact | Mass Spectrometry | High sensitivity, high specificity, fast analysis | nih.govdntb.gov.ua |
| HPLC-ELSD | Intact | Evaporative Light-Scattering | Universal detection for non-UV absorbing compounds | nih.gov |
| MEKC | Intact | UV | High theoretical plate number, suitable for crude extracts | utas.edu.au |
| GC-MS | Breakdown Products | Mass Spectrometry | Qualitative identification of isothiocyanates | cabidigitallibrary.org |
High-Performance Liquid Chromatography (HPLC) Coupled with Photodiode Array Detection (PDA)
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection is a widely utilized method for the quantitative analysis of glucosinolates. mdpi.comphcog.com This technique separates compounds based on their interaction with a stationary phase (e.g., a C18 column) and a mobile phase. phcog.com The PDA detector measures absorbance over a wide range of wavelengths simultaneously, which aids in both the identification and quantification of compounds. For glucosinolates, detection is often performed around 226-228 nm. researchgate.net
The primary advantage of HPLC-PDA is its robustness and ability to provide accurate quantification when appropriate reference standards are available. mdpi.com By comparing the retention time and the UV-Vis spectrum of an unknown peak in a sample to that of a known standard, analysts can confirm the identity and calculate the concentration of the compound. mdpi.com However, for complex mixtures or the identification of novel glucosinolates, its reliance on reference standards and potential for peak co-elution can be limitations. nih.gov The use of modern columns, such as core-shell C18 columns, can improve resolution and peak symmetry compared to traditional fully porous columns. mdpi.com
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Stationary Phase | Reversed-phase C18 column | phcog.com |
| Mobile Phase | Gradient elution with water and methanol or acetonitrile, often with a formic acid modifier | phcog.com |
| Detection Wavelength | ~226-280 nm | phcog.comresearchgate.net |
| Flow Rate | ~1.0-1.3 mL/min | mdpi.comphcog.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Glucosinolates
While reversed-phase chromatography is common, analyzing highly polar glucosinolates can be challenging due to poor retention on nonpolar stationary phases like C18. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective alternative for separating these polar compounds. nih.govnih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a more polar aqueous solvent. bg.ac.rs
Enzymatic Desulfation for Analytical Purposes
A common method for analyzing glucosinolates, particularly with HPLC-UV, involves an enzymatic desulfation step. nih.gov This sample preparation procedure uses the enzyme sulfatase (from Helix pomatia) to cleave the sulfate group from the intact glucosinolate, converting it into its corresponding desulfo-glucosinolate. researchgate.net
The primary reasons for this procedure are to improve chromatographic behavior and detection. Desulfo-glucosinolates are less polar than their intact counterparts and often exhibit better peak shape and resolution on reversed-phase HPLC columns. researchgate.net Furthermore, removing the charged sulfate group can reduce variability in UV absorption among different glucosinolates, simplifying quantification when a single external standard (like desulfo-sinigrin) is used. nih.gov However, this method is time-consuming, requiring an overnight incubation step, and may cause degradation of certain unstable glucosinolates. researchgate.netresearchgate.net The advent of advanced LC-MS/MS methods has made the analysis of intact glucosinolates more common, often bypassing the need for desulfation. nih.gov
| Technique | Primary Application | Key Advantages | Limitations | Reference |
|---|---|---|---|---|
| HPLC-PDA | Quantification | Robust, accurate with standards | Requires reference standards, potential co-elution | mdpi.comphcog.com |
| LC-ESI-MS/MS | Quantification & Identification | High sensitivity and selectivity, analysis of intact polar compounds | Susceptible to matrix effects | mdpi.comresearchgate.net |
| LC-APCI-MS/MS | Identification of less polar compounds | Complementary to ESI, good for thermally stable, less polar analytes | Not ideal for highly polar or thermolabile compounds | wikipedia.orgnih.gov |
| QTRAP-MS/MS | Hybrid Quantification & Identification | Combines sensitive quantification (MRM) with qualitative confirmation (Ion Trap scans) | Higher instrument complexity | nih.govuniss.it |
| HILIC | Separation of highly polar compounds | Excellent retention for polar glucosinolates | Can have longer equilibration times | researchgate.netnih.gov |
| Enzymatic Desulfation | Sample Preparation for HPLC-UV | Improves chromatography for UV detection | Time-consuming, potential for analyte degradation | nih.govresearchgate.net |
Chemical Synthesis and Analog Development for Research
Total Synthesis Pathways of Glucoraphasatin for Research Applications (e.g., Aldoxime Pathway, Nitronate Chlorination Strategy)
The first total synthesis of glucoraphasatin, also known as 4-methylthio-3-butenyl glucosinolate (MTBG), has been achieved, providing a foundational route for obtaining this compound for research purposes. tandfonline.comnih.gov This synthesis demonstrates the application of key chemical strategies, including the aldoxime pathway, to construct the complex glucosinolate structure.
One successful total synthesis of glucoraphasatin begins with the commercially available starting material 1,4-butanediol (B3395766). tandfonline.com The key steps in this synthetic route are outlined below:
Formation of the Aldehyde Precursor : 1,4-butanediol is first monosilylated to protect one of the hydroxyl groups. The remaining free hydroxyl group is then oxidized to yield the corresponding aldehyde. tandfonline.com
Aldoxime Formation : The aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride to form an aldoxime. This aldoxime exists as a mixture of syn- and anti- isomers. tandfonline.com
Chlorination to Oximyl Chloride : The aldoxime mixture is treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to produce the corresponding oximyl chloride. This step is a critical activation of the aldoxime for the subsequent coupling reaction. tandfonline.com
Coupling with Thioglucose : The oximyl chloride derivative is then coupled with a protected form of thioglucose, specifically tetraacetyl thioglucose, in the presence of a base. This reaction forms the thiohydroximate linkage and establishes the core glucosinolate framework. tandfonline.com
Side Chain Elaboration : The protected glucosinolate intermediate, which now contains a terminal hydroxyl group after desilylation, is oxidized to an aldehyde. tandfonline.com
Introduction of the Methylthio Group : The final key step in constructing the characteristic side chain of glucoraphasatin is a Wittig reaction. The aldehyde intermediate is reacted with triphenylphosphonium thiomethylmethylide to introduce the methylthio group and form the double bond, completing the synthesis of the glucoraphasatin backbone. tandfonline.com
Deprotection and Salt Formation : Finally, the acetyl protecting groups on the glucose moiety are removed, and the sulfate (B86663) group is introduced to yield glucoraphasatin, which can be isolated as its potassium salt.
This synthetic pathway is significant because it not only provides a method for obtaining pure glucoraphasatin but also offers access to key intermediates that can be modified to create various analogs for further research. tandfonline.com
Preparation of Isotopically Labeled Glucoraphasatin for Metabolic Tracing Studies
Isotopically labeled compounds are indispensable tools for studying the metabolic fate of molecules in biological systems. The synthesis of isotopically labeled glucoraphasatin, for instance with stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is essential for accurate metabolic tracing studies and for use as internal standards in analytical quantification.
While the specific synthesis of isotopically labeled glucoraphasatin is not extensively detailed in the literature, the general strategies for labeling glucosinolates are well-established. These methods typically involve the incorporation of isotopes into key building blocks of the molecule.
One common approach is to introduce isotopic labels into the glucose moiety. For example, a facile synthesis of 2,3,4,6-tetra-O-acetyl-thio-β-D-[1-²H,6-²H₂]glucopyranose has been developed. This isotopically labeled thioglucose building block can then be utilized in the synthesis of any glucosinolate, including glucoraphasatin, via the pathways described in section 6.1. By using this labeled glucose derivative in the coupling step with the oximyl chloride of the side chain, the resulting glucosinolate will carry the deuterium labels in its glucose fragment.
Alternatively, isotopic labels can be incorporated into the side chain of glucoraphasatin. This could be achieved by starting with an isotopically labeled precursor to 1,4-butanediol or by using labeled reagents in the Wittig reaction step to introduce a labeled methylthio group.
The availability of such isotopically labeled glucoraphasatin would enable researchers to:
Trace the absorption, distribution, metabolism, and excretion (ADME) of glucoraphasatin in vivo.
Identify the metabolic products of glucoraphasatin.
Quantify the conversion of glucoraphasatin to its bioactive isothiocyanate, raphasatin.
Serve as a precise internal standard for mass spectrometry-based quantification of naturally occurring glucoraphasatin in biological samples.
The synthesis of stable isotopically labeled glucosinolates is a critical area of research that supports the investigation of their bioavailability and health-promoting effects.
Synthesis of Glucoraphasatin Analogs with Modified Thiohydroximate or Side Chain Functions for Mechanistic Investigations
The synthesis of structural analogs of glucoraphasatin is a powerful strategy for probing the molecular mechanisms underlying its biological activities. By systematically modifying specific functional groups within the molecule, such as the thiohydroximate moiety or the side chain, researchers can investigate structure-activity relationships and identify the key chemical features responsible for its effects.
The total synthesis route developed for glucoraphasatin provides a versatile platform for the creation of such analogs. tandfonline.com The synthetic intermediates generated during this process are amenable to further chemical modification, allowing for the introduction of diverse functionalities.
Modification of the Side Chain:
The aldehyde intermediate formed just before the Wittig reaction is a particularly useful juncture for side chain modification. tandfonline.com This aldehyde can be reacted with a variety of different Wittig reagents or other carbon-carbon bond-forming reagents to generate analogs with altered side chain lengths, branching patterns, or functional groups. For example, one could synthesize analogs with:
Different alkylthio groups : Replacing the methylthio group with larger alkylthio groups (e.g., ethylthio, propylthio) to probe the influence of steric bulk.
Oxidized sulfur functionalities : Introducing sulfoxide (B87167) or sulfone moieties in place of the sulfide (B99878) to mimic potential metabolites and investigate the role of oxidation state.
Altered double bond geometry or position : Synthesizing isomers with a cis double bond or with the double bond at a different position in the side chain to assess the importance of stereochemistry and conjugation.
Introduction of reporter groups : The synthetic route allows for the potential incorporation of biotin (B1667282) or fluorescent probes into the side chain, creating tools to identify the cellular targets and binding partners of glucoraphasatin. tandfonline.com
Modification of the Thiohydroximate Function:
The thiohydroximate group is another key target for modification. While chemically challenging, it is conceivable to synthesize analogs with altered functionalities in this region to investigate its role in myrosinase recognition and hydrolysis.
The availability of such a diverse library of glucoraphasatin analogs would be invaluable for:
Identifying the structural requirements for efficient hydrolysis by myrosinase.
Understanding the structure-activity relationships for the antioxidant and cytotoxic properties of glucoraphasatin and its breakdown products.
Developing more potent or selective bioactive compounds based on the glucoraphasatin scaffold.
The synthetic accessibility of glucoraphasatin and its intermediates opens up numerous avenues for the rational design and development of novel chemical probes to elucidate its biological functions.
Mechanistic Research on Glucoraphasatin S Biological Roles in Plants
Role in Plant Defense Mechanisms Against Herbivores and Pathogens
The primary defense role of glucoraphasatin is linked to the "mustard oil bomb" system, a two-component chemical defense mechanism common in Brassicaceae. mdpi.comceplas.euresearchgate.net This system involves the separation of glucosinolates, such as glucoraphasatin, from the myrosinase enzyme in intact plant cells. nih.gov When plant tissues are disrupted by herbivore feeding or pathogen invasion, myrosinase comes into contact with glucoraphasatin, catalyzing its hydrolysis. mdpi.comceplas.euresearchgate.net This reaction produces an unstable aglycone, which then spontaneously rearranges to form biologically active compounds, principally the isothiocyanate 4-methylthio-3-butenyl isothiocyanate, also known as raphasatin. mdpi.comnih.gov
These hydrolysis products serve as potent defense compounds. mdpi.comceplas.eu Isothiocyanates, including raphasatin, are generally toxic or deterrent to a wide range of generalist herbivores and pathogens. mdpi.comresearchgate.net Research has demonstrated the specific biocidal activity of raphasatin. For instance, it exhibits strong nematicidal effects against the root-knot nematode Meloidogyne incognita, a significant agricultural pest. researchgate.netnih.gov The toxicity of these breakdown products serves to discourage herbivory and inhibit the proliferation of invading pathogens, thus forming a crucial part of the plant's innate immune response. ceplas.euresearchgate.net While effective against generalists, some specialist herbivores have evolved mechanisms to overcome these defenses. researchgate.net
Cellular and Molecular Responses of Plants to Glucoraphasatin and its Hydrolysis Products
The activation of the glucoraphasatin-myrosinase system upon cellular damage initiates a cascade of molecular and cellular responses within the plant. The release of toxic isothiocyanates like raphasatin at the site of injury creates a localized defensive barrier. mdpi.comceplas.eu At the molecular level, the biosynthesis of glucosinolates, including glucoraphasatin, is a regulated process involving numerous genes. Transcriptome analysis in radish (Raphanus sativus) has identified a suite of genes involved in the glucoraphasatin biosynthesis pathway. mdpi.comnih.govmdpi.com These genes are responsible for the three key stages of aliphatic glucosinolate formation: side chain elongation of the precursor amino acid methionine, development of the core glucosinolate structure, and secondary modifications to the side chain. mdpi.commdpi.com
Upon pathogen attack, plants can upregulate the expression of genes involved in glucosinolate metabolism. mdpi.com For example, pathogen elicitors have been shown to induce MYB transcription factors, which in turn activate the biosynthesis of indole (B1671886) glucosinolates, a related class of defense compounds. mdpi.com While direct evidence for raphasatin-induced gene expression changes within the plant is still an emerging area of research, the involvement of its hydrolysis products in activating broader defense signaling is recognized. The application of other isothiocyanates has been shown to induce stomatal closure, a key physical defense mechanism to prevent pathogen entry. nih.gov
Glucoraphasatin's Involvement in Plant Abiotic Stress Tolerance
Plants respond to abiotic stressors such as salinity, drought, and extreme temperatures by modulating their metabolic processes, including the synthesis of secondary metabolites like glucosinolates. nih.govmaxapress.comresearchgate.net The concentration and profile of glucosinolates, including glucoraphasatin, can be significantly altered in response to these environmental challenges, suggesting their involvement in stress tolerance mechanisms. nih.govmaxapress.com
For instance, studies have shown that salinity stress can lead to an increase in the accumulation of glucosinolates. nih.gov Similarly, nutrient availability, particularly sulfur, is directly linked to the biosynthesis of sulfur-containing compounds like glucoraphasatin. nih.gov While high temperatures may sometimes decrease glucosinolate levels, the application of their hydrolysis products, isothiocyanates, has been shown to enhance heat tolerance in Arabidopsis, partly by increasing the expression of heat shock proteins. nih.gov This indicates that glucosinolates may serve as more than just defense compounds, potentially playing a role in the physiological acclimation of plants to abiotic stress. nih.gov The reallocation of glucosinolates to different tissues under stress conditions is another strategy plants may use to optimize defense and resource allocation. nih.gov
Table 1: Influence of Abiotic Stressors on Glucosinolate Metabolism
| Stress Factor | Observed Effect on Glucosinolate Metabolism | Reference |
|---|---|---|
| Salinity | Increased accumulation of total glucosinolates. | nih.gov |
| Drought | Can lead to downregulation of the jasmonic acid pathway and reduced glucosinolate accumulation in response to certain herbivores. | nih.gov |
| Extreme Temperatures | High temperatures may decrease glucosinolate concentrations; exogenous isothiocyanates can enhance heat tolerance. | nih.gov |
| Nutrient Supply (Sulfur) | Increased sulfur supply can lead to higher levels of individual glucosinolates, including glucoraphasatin. | nih.gov |
Interplay with Endogenous Plant Signaling Pathways (e.g., Jasmonic Acid Signaling)
The biosynthesis of glucoraphasatin is intricately linked with the plant's endogenous hormonal signaling networks, most notably the jasmonic acid (JA) pathway. mdpi.com Jasmonic acid and its derivative, methyl jasmonate (MeJA), are key signaling molecules involved in mediating plant defenses against herbivores and certain pathogens. mdpi.comnih.govresearchgate.net
Research has shown that the application of MeJA can significantly increase the content of aliphatic glucosinolates. mdpi.com This induction occurs at the transcriptional level. The transcription factor MYB29, which plays a crucial role in regulating the genes for aliphatic glucosinolate biosynthesis, is induced by MeJA. mdpi.com In radish roots, the expression of MYB29 is correlated with the expression of genes necessary for producing glucoraphasatin. mdpi.com This demonstrates a clear mechanistic link where the JA signaling pathway, activated by biotic threats, directly upregulates the production of the chemical defense compound glucoraphasatin. mdpi.com Furthermore, there is evidence of synergistic and antagonistic crosstalk between JA and other signaling pathways, such as those for ethylene (B1197577) (ET) and salicylic (B10762653) acid (SA), in fine-tuning the plant's defense response, including the regulation of glucosinolate levels. nih.govnih.govnih.gov
Table 2: Key Regulatory Factors in Glucoraphasatin Biosynthesis
| Signaling Molecule / Factor | Role in Glucoraphasatin/Aliphatic Glucosinolate Biosynthesis | Reference |
|---|---|---|
| Jasmonic Acid (JA) / Methyl Jasmonate (MeJA) | Positively regulates biosynthesis; acts as a key signaling molecule for defense induction. | mdpi.comnih.gov |
| MYB29 Transcription Factor | Induced by MeJA; directly regulates the expression of genes in the aliphatic glucosinolate biosynthetic pathway. | mdpi.commdpi.com |
| Ethylene (ET) | Interacts with the JA pathway to modulate glucosinolate levels in response to biotic stress. | nih.govwur.nl |
Comparative Mechanistic Studies with Other Glucosinolates in Plant Biology
Glucoraphasatin is one of over 200 identified glucosinolates, and its biological activity is often compared with other well-studied compounds in this class, such as glucoraphanin (B191350) (precursor to sulforaphane) and sinigrin. mdpi.comnih.gov While they share a common core structure and role in the myrosinase-based defense system, the specific structure of their side chains leads to differences in their hydrolysis products and subsequent biological effects.
Glucoraphasatin is the predominant glucosinolate in radish, whereas glucoraphanin is the major glucosinolate in broccoli. mdpi.com The hydrolysis product of glucoraphasatin, raphasatin, is structurally related to sulforaphene (B1682523) (the hydrolysis product of glucoraphenin (B1237682), the oxidized form of glucoraphasatin) but is noted to be significantly less stable in aqueous environments. nih.govnih.gov This difference in stability can impact the efficacy and duration of its defensive action in the plant.
Comparative studies on the nematicidal activity of various isothiocyanates have shown that the specific chemical structure, such as the double bond in the alkyl side chain of raphasatin, is crucial for its biological activity. researchgate.netnih.gov Furthermore, the profile of glucosinolates can vary significantly not just between different species (e.g., radish vs. broccoli) but also between different tissues within the same plant, reflecting a specialized allocation of chemical defenses. nih.gov These comparative analyses highlight how plants have evolved a diverse arsenal (B13267) of related but distinct chemical defenses to counter a wide array of environmental threats.
Future Directions and Research Challenges in Glucoraphasatin Studies
Further Elucidation of Undiscovered Biosynthetic Steps and Regulatory Networks
While significant strides have been made in understanding the biosynthesis of glucosinolates, the complete pathway for glucoraphasatin, particularly the specific enzymes and regulatory mechanisms, is not entirely elucidated. nih.govmdpi.com The biosynthesis of glucosinolates, including glucoraphasatin, is a complex process involving three main stages: side-chain elongation of the precursor amino acid (methionine for aliphatic glucosinolates like glucoraphasatin), formation of the core glucosinolate structure, and secondary side-chain modifications. nih.govresearchgate.net
Future research will likely focus on identifying the specific genes and enzymes responsible for each step of glucoraphasatin biosynthesis in plants where it is abundant, such as radish (Raphanus sativus). mdpi.comnih.gov Although many genes in the glucosinolate pathway have been identified in the model plant Arabidopsis thaliana, their orthologs and specific functions in other Brassicales species may differ. mdpi.comnih.gov For instance, the transcription factors MYB28 and MYB29 are known to regulate aliphatic glucosinolate biosynthesis, but their precise targets and interactions within the regulatory network of glucoraphasatin production require further investigation. mdpi.commdpi.com Uncovering these details will be crucial for understanding how glucoraphasatin levels are controlled in different plant tissues and in response to environmental cues.
A significant challenge lies in the intricate regulatory networks that govern glucosinolate biosynthesis. These networks involve a complex interplay of transcription factors, signaling pathways, and crosstalk with other metabolic pathways. mdpi.complantae.org Elucidating these networks will require a multi-faceted approach, combining genetic, genomic, and biochemical techniques to identify novel regulatory elements and understand their roles in controlling glucoraphasatin production.
Application of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) to Glucoraphasatin Research
Advanced "omics" technologies are poised to revolutionize our understanding of glucoraphasatin metabolism. Metabolomics, the large-scale study of small molecules (metabolites), can provide a comprehensive snapshot of the metabolic state of a plant, including the levels of glucoraphasatin and its precursors. nih.gov By comparing the metabolomes of plants with varying glucoraphasatin content, researchers can identify key metabolic bottlenecks and regulatory points in the biosynthetic pathway. nih.govresearchgate.net
Proteomics, the study of the entire set of proteins expressed by an organism, can identify the enzymes and regulatory proteins directly involved in glucoraphasatin biosynthesis. This approach can help to validate the function of candidate genes identified through genomic studies and uncover novel proteins involved in the pathway.
Integrating data from genomics, transcriptomics, proteomics, and metabolomics will provide a systems-level understanding of glucoraphasatin metabolism. This integrated approach will be instrumental in building predictive models of how genetic and environmental factors influence glucoraphasatin accumulation. A key challenge in applying these technologies is the vast amount of data they generate, requiring sophisticated bioinformatics tools and expertise for analysis and interpretation.
Strategies for Metabolic Engineering of Glucoraphasatin Pathways in Plants for Research Purposes
Metabolic engineering offers a powerful tool to manipulate glucoraphasatin pathways in plants for research purposes. nih.govnih.gov By overexpressing or silencing key biosynthetic genes, researchers can alter the production of glucoraphasatin and study the functional consequences. For example, overexpressing the transcription factor MYB29 has been shown to increase the expression of genes involved in aliphatic glucosinolate biosynthesis. mdpi.comresearchgate.net
One strategy to increase glucoraphasatin content is to enhance the expression of genes involved in its biosynthesis, such as those encoding for enzymes in the chain elongation and core structure formation steps. mdpi.comnih.gov Another approach involves blocking competing metabolic pathways to channel more precursors towards glucoraphasatin production. researchgate.net For instance, silencing the AOP2 gene, which converts glucoraphanin (B191350) (a precursor to glucoraphasatin) to gluconapin, has been shown to increase glucoraphanin levels in Brassica rapa. frontiersin.orgnih.gov
A significant challenge in metabolic engineering is the potential for unintended effects on plant growth, development, and defense. researchgate.net Altering the levels of one metabolite can have cascading effects on other metabolic pathways. Therefore, a thorough understanding of the entire metabolic network is crucial for designing effective and predictable metabolic engineering strategies. Furthermore, the successful transfer of metabolic engineering strategies from model plants to crop species often requires significant optimization.
| Strategy | Target Gene/Pathway | Desired Outcome | Reference(s) |
| Overexpression | Biosynthetic genes (e.g., MAM1, CYP79F1) | Increased glucoraphasatin production | mdpi.comnih.gov |
| Overexpression | Regulatory genes (e.g., MYB29) | Upregulation of the entire pathway | mdpi.comresearchgate.net |
| Gene Silencing | Competing pathway genes (e.g., AOP2) | Accumulation of glucoraphasatin precursors | frontiersin.orgnih.gov |
| Metabolic Flux Redirection | Redirecting precursors from other pathways | Increased availability of precursors for glucoraphasatin synthesis | researchgate.net |
Development of Novel Research Tools and Methodologies for Glucoraphasatin Investigation
Advancements in analytical techniques are crucial for the accurate and sensitive detection and quantification of glucoraphasatin and its metabolites. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a widely used and powerful tool for glucosinolate analysis. mdpi.comnih.govnih.gov However, the development of new methods with higher throughput and sensitivity is an ongoing area of research.
Novel research tools could include the development of biosensors for the in vivo monitoring of glucoraphasatin dynamics within plant tissues. Such tools would provide valuable insights into the spatial and temporal regulation of its biosynthesis and transport. Furthermore, the development of standardized and validated extraction and analytical protocols is essential to ensure the comparability of data across different studies and laboratories. mdpi.comnih.gov
Challenges in this area include the chemical diversity of glucosinolates and their breakdown products, which can complicate analytical method development. Additionally, the low abundance of some intermediates in the biosynthetic pathway can make their detection and quantification difficult.
| Analytical Technique | Advantages | Limitations | Reference(s) |
| HPLC-UV/PDA | Well-established, robust | Lower sensitivity and specificity compared to MS | nih.gov |
| LC-MS/MS | High sensitivity and specificity, allows for identification of unknown compounds | Higher cost and complexity | mdpi.comnih.gov |
| Near-Infrared Spectroscopy (NIRS) | Rapid, non-destructive | Requires calibration with a reference method | mdpi.com |
| Enzyme-Linked Immunosorbent Assay (ELISA) | High throughput, relatively low cost | May have cross-reactivity with other glucosinolates | mdpi.com |
Understanding Long-Term Adaptations and Evolutionary Aspects of Glucoraphasatin Production in Brassicales
Understanding the evolutionary history of glucoraphasatin production can provide insights into its ecological role and the selective pressures that have shaped its biosynthesis. nih.govresearchgate.net Glucosinolates are thought to have evolved as a defense mechanism against herbivores and pathogens. nih.govfrontiersin.orgnih.gov The diversity of glucosinolate profiles across different Brassicales species suggests a co-evolutionary arms race between plants and their attackers. researchgate.netnih.gov
Future research could focus on comparative genomics and phylogenetics to trace the evolution of glucoraphasatin biosynthetic genes across the Brassicales order. nih.gov This could reveal how gene duplication, neofunctionalization, and changes in gene regulation have contributed to the diversity of glucosinolate profiles observed today. researchgate.net Studying the ecological interactions between plants producing glucoraphasatin and their associated herbivores and pathogens can help to elucidate the specific selective advantages of this particular glucosinolate.
A major challenge in this area is reconstructing the evolutionary history of complex metabolic pathways, which can involve numerous genes and regulatory elements. Additionally, understanding the ecological context of plant-herbivore interactions in natural populations is essential for interpreting the evolutionary significance of chemical defenses like glucoraphasatin.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying glucoraphasatin potassium salt in plant tissues, and how can researchers optimize extraction protocols?
- Methodology : High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry is widely used for glucosinolate quantification. For glucoraphasatin, a polar solvent system (e.g., 70% methanol) at 60°C enhances extraction efficiency. Include internal standards (e.g., sinigrin) to correct for matrix effects .
- Experimental Design Tip : Optimize extraction time (15–30 minutes) and sample-to-solvent ratio (1:10 w/v) to minimize degradation of thermally labile glucosinolates .
Q. How does the stability of this compound vary under different storage conditions, and what protocols ensure reproducibility in long-term studies?
- Methodology : Store lyophilized samples at −80°C in inert atmospheres (argon) to prevent oxidation. For aqueous solutions, pH stabilization (pH 5–6) and avoidance of metal ions (e.g., Fe²⁺) are critical to reduce hydrolysis. Conduct stability assays using accelerated degradation studies (40°C/75% RH) to model shelf life .
Q. What enzymatic pathways are involved in glucoraphasatin biosynthesis, and how can researchers modulate these pathways in radish models?
- Methodology : Utilize transcriptomic analysis (RNA-seq) to identify key genes (e.g., CYP79F1, SOT18) in the aliphatic glucosinolate pathway. Apply CRISPR/Cas9 knockouts or overexpression vectors in Raphanus sativus hairy root cultures to study pathway regulation. Quantify intermediates via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
